molecular formula C14H14N6OS B2752776 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine CAS No. 2380182-08-9

3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B2752776
CAS No.: 2380182-08-9
M. Wt: 314.37
InChI Key: KPRXQBJVCHNGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a combination of furan, pyridazine, piperazine, and thiadiazole rings. This unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can produce dihydropyridazines .

Scientific Research Applications

3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: Studied for its potential use in drug development, particularly for targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that feature furan, pyridazine, piperazine, or thiadiazole rings. Examples include:

Uniqueness

What sets 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine apart is its unique combination of these heterocyclic rings, which may confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-2-12(21-9-1)11-3-4-13(17-16-11)19-5-7-20(8-6-19)14-18-15-10-22-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRXQBJVCHNGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.